![molecular formula C17H11N3O3 B2648871 3-(4-Cyanobenzamido)benzofuran-2-carboxamide CAS No. 477511-49-2](/img/structure/B2648871.png)
3-(4-Cyanobenzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Cyanobenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound that is present in many biologically active natural products and is a popular scaffold when designing drugs . Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamide derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure, which proceeds via the intermediate N -acyl-Boc-carbamates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran-2-carboxamide derivatives include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure is used for directing group cleavage and further diversification of the C3-arylated benzofuran products .Scientific Research Applications
- The benzofuran core is present in many biologically active natural products, making it an attractive scaffold for drug design .
- Novel synthetic methodologies, such as the one involving 8-aminoquinoline directed C–H arylation and transamidation chemistry, enable expedient access to structurally diverse benzofuran derivatives .
- Benzofuran-based drugs, including Methoxsalen (used against psoriasis and eczema), antiarrhythmic medications (e.g., Amiodarone and Dronedarone), and the antidepressant Vilazodone, highlight the clinical relevance of this scaffold .
Medicinal Chemistry and Drug Development
Antimicrobial Properties
Anticancer Research
Future Directions
Benzofuran derivatives, including “3-(4-Cyanobenzamido)benzofuran-2-carboxamide”, have attracted considerable interest due to their vast number of applications in medicine . There exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
properties
IUPAC Name |
3-[(4-cyanobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c18-9-10-5-7-11(8-6-10)17(22)20-14-12-3-1-2-4-13(12)23-15(14)16(19)21/h1-8H,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJZAWZXHZIXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.